molecular formula C8H17N B3052928 N-Butylidenebutylamine CAS No. 4853-56-9

N-Butylidenebutylamine

Cat. No. B3052928
CAS RN: 4853-56-9
M. Wt: 127.23 g/mol
InChI Key: GMYLJUMIAPOWOO-UHFFFAOYSA-N
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Description

N-Butylidenebutylamine is a chemical compound with the molecular formula C8H17N . It is also known by other names such as 1-Butanamine, N-Butylidene-, Butylamine, N-Butylidene-, N-Butylidene-1-Butanamine, and others .


Synthesis Analysis

The synthesis of N-Butylidenebutylamine can be achieved through the condensation of butylamine. This process is catalyzed by solid-state rhenium sulfide clusters with an octahedral metal framework when treated in a hydrogen stream above 300 °C .


Molecular Structure Analysis

The molecular structure of N-Butylidenebutylamine is characterized by its molecular formula C8H17N. It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da .


Chemical Reactions Analysis

N-Butylidenebutylamine can be produced from the condensation of primary amines such as butylamine, ethylamine, pentylamine, and hexylamine. Secondary amines like diethylamine, dipropylamine, and dibutylamine can be dehydrogenated to form the corresponding N-alkylidenealkylamines .


Physical And Chemical Properties Analysis

N-Butylidenebutylamine has a molecular formula of C8H17N, an average mass of 127.227 Da, and a monoisotopic mass of 127.136101 Da .

Scientific Research Applications

Mechanism of Action

The mechanism of action for the formation of N-Butylidenebutylamine involves the condensation of primary amines, which is catalyzed by solid-state rhenium sulfide clusters .

properties

IUPAC Name

N-butylbutan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-5-7-9-8-6-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLJUMIAPOWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063625
Record name 1-Butanamine, N-butylidene-
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Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Butylidenebutylamine

CAS RN

4853-56-9
Record name N-Butylidene-1-butanamine
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Record name N-Butylidenebutylamine
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Record name N-Butylidenebutylamine
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Record name 1-Butanamine, N-butylidene-
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Record name N-butylidenebutylamine
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Record name N-BUTYLIDENEBUTYLAMINE
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Synthesis routes and methods

Procedure details

1000 g n-butyraldehyde are reacted in the presence of 80 g of a commercially available nickel containing carrier catalyst (containing about 52 to 53% by weight nickel, and employing chromium (3)-oxide as activator) at 115° C with ammonia and hydrogen (volume ratio 1 : 1) in a flask equipped as described in Example 1. Altogether 260 l ammonia and 260 l hydrogen are introduced into the aldehyde-catalyst-suspension over a period of 4 hours. After termination of the reaction, the catalyst is separated from the reaction mixture. 840 g butylidene-butylamine are obtained.
Quantity
1000 g
Type
reactant
Reaction Step One
[Compound]
Name
chromium (3)-oxide
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260 L
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[Compound]
Name
aldehyde
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260 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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